CID 45155867

Description

Properties

Key on ui mechanism of action |

The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/ ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/ Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ |

|---|---|

CAS No. |

24356-60-3 |

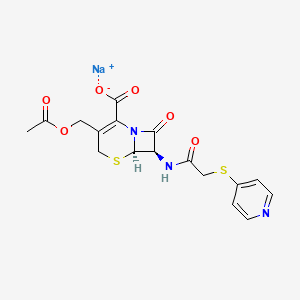

Molecular Formula |

C17H17N3NaO6S2 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1 |

InChI Key |

FKAFVHOJYJGQLK-OALZAMAHSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

24356-60-3 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

21593-23-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

SOL IN WATER /CEPHAPIRIN SODIUM/ VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/ 1.51e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BL P 1322 BL-P 1322 BLP 1322 Brisfirina Céfaloject Cefadyl Cefapirin Cephapirin Cephapirin Monosodium Salt Cephapirin Sodium Cephapirin, Sodium Monosodium Salt, Cephapirin Salt, Cephapirin Monosodium Sodium Cephapirin |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis from Cephalosporin C Derivatives

The synthesis of Cephapirin sodium begins with the modification of cephalosporin C, a natural β-lactam antibiotic isolated from Cephalosporium acremonium. The process involves acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with (4-pyridylthio)acetic acid, followed by sodium salt formation. Critical parameters include reaction temperature (maintained at −5°C to 5°C to prevent β-lactam ring degradation), pH control (6.8–7.2), and the use of anhydrous dimethylformamide (DMF) as a solvent. The reaction sequence is summarized below:

Acylation :

$$ \text{7-ACA} + \text{(4-pyridylthio)acetic acid chloride} \rightarrow \text{Cephapirin free acid} $$

Conducted under nitrogen atmosphere to minimize oxidation.Salt Formation :

$$ \text{Cephapirin free acid} + \text{NaOH} \rightarrow \text{Cephapirin sodium} $$

Sodium hydroxide is added incrementally to maintain pH 7.0 ± 0.2.

Enzymatic Synthesis Using Acylase Catalysts

Recent patents describe enzymatic methods employing immobilized acylases to improve yield and reduce byproducts. Pseudomonas spp. acylases selectively deacylate cephalosporin C to 7-ACA, which is subsequently acylated with (4-pyridylthio)acetyl-CoA. This method achieves yields exceeding 85% with fewer purification steps compared to chemical synthesis.

Crystallization Techniques for Polymorph Control

Isoelectric Point Crystallization

The CN104211718A patent details an isoelectric point crystallization method to produce Cephapirin sodium Type A crystals:

Solution Preparation :

- Dissolve Cephapirin free acid in a 1:3 (v/v) mixture of ethanol and water.

- Adjust pH to 4.8–5.2 (near the isoelectric point) using 0.1 M HCl.

Crystallization :

- Cool the solution to 2–8°C at a rate of 0.5°C/min.

- Add sodium 2-ethylhexanoate as a crystallization inducer.

- Isolate crystals via vacuum filtration and wash with cold ethyl acetate.

Key Advantages :

Solvent-Antisolvent Crystallization

An alternative method from CN104211719A uses acetone as an antisolvent:

| Parameter | Specification |

|---|---|

| Solvent | Methanol |

| Antisolvent | Acetone (3:1 v/v) |

| Temperature | 15–20°C |

| Stirring Rate | 300 rpm |

| Yield | 92–95% |

This method produces needle-shaped crystals with a bulk density of 0.45 g/cm³, suitable for tablet formulation.

Analytical Validation of Preparation Methods

UPLC-MS/MS for Impurity Profiling

Chittireddy et al. (2022) developed a UPLC-MS/MS method to quantify Cephapirin sodium at trace levels:

Chromatographic Conditions :

- Column : Acquity UPLC BEH C18 (100 mm × 4.6 mm, 3.5 µm).

- Mobile Phase : 0.15% formic acid (A) and acetonitrile (B).

- Flow Rate : 0.6 mL/min.

- Detection : Multiple reaction monitoring (MRM) at m/z 424.0 → 292.0.

Validation Results :

| Parameter | Cephapirin Sodium | Acceptance Criteria |

|---|---|---|

| LOD (ppb) | 0.15 | ≤0.25 |

| LOQ (ppb) | 0.41 | ≤0.50 |

| Linearity (R²) | 0.9998 | ≥0.99 |

| Intraday Precision (%RSD) | 1.0 | ≤15.0 |

This method ensures batch consistency and detects degradation products like β-lactam-opened isomers.

Industrial-Scale Production Challenges

Thermal Degradation Mitigation

Cephapirin sodium is thermolabile above 30°C. Industrial reactors employ jacketed cooling systems to maintain temperatures at 10–15°C during sodium salt formation. Nitrogen sparging reduces oxidative degradation, preserving >98% potency.

Solvent Recovery Systems

Ethanol and acetone are recycled using distillation columns with >90% recovery efficiency. Residual solvent levels are monitored to meet ICH Q3C guidelines (<0.5% ethanol).

Regulatory and Quality Considerations

Pharmacopeial Standards

Cephapirin sodium must comply with USP-NF monographs for:

Stability-Indicating Methods

Forced degradation studies validate method specificity:

| Condition | Degradation Products | % Degradation |

|---|---|---|

| Acid Hydrolysis | Desacetylcephapirin | 12–15% |

| Oxidation | Sulfoxide derivatives | 20–25% |

| Photolysis | Δ³-cephapirin | 5–8% |

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring in cephapirin sodium is highly susceptible to hydrolysis, particularly under acidic or alkaline conditions. This reaction compromises its antibacterial activity and generates hydrolyzed cephapirin.

Key Findings :

-

Hydrolysis occurs rapidly in aqueous solutions, with degradation accelerated by elevated temperatures or extreme pH levels .

-

Hydrolyzed cephapirin retains the cephalosporin core but lacks the intact β-lactam ring required for bacterial cell wall synthesis inhibition .

Analytical Detection :

-

Ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometry (MS/MS) detects hydrolyzed products at trace levels (limit of detection [LOD]: 0.15 ppb) .

-

Electrospray ionization–ion trap tandem MS (LC-MS/MS) confirms hydrolyzed cephapirin in milk samples, with a detection limit of ~1 ng/mL .

Lactone Formation

Intramolecular cyclization of cephapirin sodium leads to lactone derivatives, particularly under storage or extraction conditions.

Identified Compounds :

-

Cephapirin lactone : Formed via esterification between the carboxylic acid group and the β-lactam nitrogen .

-

Reduced cephapirin lactone : A novel degradant identified in bovine milk, likely resulting from lactone reduction under reducing conditions .

Stability Implications :

-

Lactone formation reduces antibacterial efficacy and complicates residue detection in biological matrices .

Deacetylation to Desacetylcephapirin

Enzymatic or hydrolytic cleavage of the acetyl group at the C3 position produces desacetylcephapirin, a primary metabolite.

Metabolic Significance :

-

Desacetylcephapirin persists in milk as long as the parent drug, with comparable detection limits (~1 ng/mL) .

-

This metabolite retains partial antibacterial activity but is less potent than cephapirin sodium .

Analytical Validation :

| Parameter | Cephapirin Sodium | Desacetylcephapirin |

|---|---|---|

| Retention time (min) | 3.0 | 4.4 |

| LOD (ppb) | 0.151 | 0.152 |

| LOQ (ppb) | 0.412 | 0.411 |

| Linearity (R²) | 0.9998 | 0.9994 |

Data from UHPLC-MS/MS validation .

Degradation During Pharmaceutical Manufacturing

Trace residues of cephapirin sodium in reactor rinse solutions necessitate stringent cleaning protocols to prevent cross-contamination.

Critical Parameters :

-

Chromatographic separation on an XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) with 0.15% formic acid/acetonitrile mobile phases .

-

Mass spectrometry transitions:

Environmental and Biological Implications

-

Allergenic Potential : Hydrolysis products and lactones may trigger allergic reactions in sensitive individuals, necessitating residue limits ≤0.4 ppb in pharmaceuticals .

-

Antimicrobial Resistance : Degradation products in environmental matrices (e.g., water, soil) could contribute to resistance gene propagation .

Scientific Research Applications

Treatment of Bovine Mastitis

Cephapirin sodium is primarily utilized for the intramammary treatment of mastitis in lactating cows. Mastitis, an inflammation of the mammary gland, is often caused by bacterial infections, predominantly by Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The drug is administered through intramammary infusions, typically in a dosage of 200 mg per quarter, with a second treatment given 12 hours later if necessary .

Efficacy Studies :

- A study demonstrated that cephapirin sodium showed comparable efficacy to a combination of antimicrobials (tetracycline, neomycin, and bacitracin) for treating nonsevere clinical mastitis. The noninferiority analysis indicated that cephapirin sodium was effective for pathogen cure and extended clinical cure rates .

- Another trial compared cephapirin sodium with ceftiofur hydrochloride, showing noninferiority in bacteriological cure rates for gram-positive cases and clinical cure rates overall .

Other Veterinary Uses

Beyond mastitis treatment, cephapirin sodium has been explored for its effectiveness against various infections in livestock:

- It has been used for treating infections such as septicemia and skin infections caused by susceptible strains of bacteria .

- Its application extends to intrauterine antibiotic infusion for treating chronic endometritis in cows, highlighting its versatility in managing reproductive health issues in cattle .

Safety and Resistance Considerations

While cephapirin sodium is generally well-tolerated in cattle, concerns about antibiotic resistance necessitate careful management:

- Adhering to guidelines for appropriate use can help mitigate the development of resistance among mastitis-causing pathogens.

- The importance of good herd management practices alongside antibiotic treatment is emphasized to prevent reinfection and ensure sustainable use of antibiotics .

Comparative Efficacy Data

Mechanism of Action

Cephapirin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, Cephapirin Sodium disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Key Derivatives :

- Cephapirin Benzathine: A long-acting salt form for dry cows, providing prolonged drug release compared to the sodium salt .

- Desacetylcephapirin: The primary metabolite of cephapirin, with reduced activity (4–8 fold higher MICs against E. coli) .

Antimicrobial Spectrum and Efficacy

Table 1: Minimum Inhibitory Concentrations (MIC₉₀, μg/mL) Against Common Pathogens

| Organism | Cephapirin | Desacetylcephapirin | Ceftiofur |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | 1.0 |

| E. coli | 64 | >64 | ≤0.25 |

| Streptococcus uberis | 0.25 | 0.50 | 0.12 |

- Gram-Positive Bacteria : Cephapirin and ceftiofur show comparable efficacy against S. aureus and Streptococcus spp., but cephapirin is less potent against coagulase-negative staphylococci .

- coli (MIC₉₀ = 64 μg/mL), whereas ceftiofur is highly effective (MIC₉₀ ≤ 0.25 μg/mL) .

- Metabolite Activity : Desacetylcephapirin shows significantly reduced potency, with 51% of E. coli isolates resistant to both cephapirin and its metabolite .

Pharmacokinetics and Stability

Table 2: Pharmacokinetic Parameters in Dairy Cows

| Parameter | Cephapirin Sodium | Ceftiofur Sodium |

|---|---|---|

| Elimination Half-Life | 0.92 hours | 7–12 hours |

| Peak Serum Concentration | 14.8 μg/mL | 2–4 μg/mL |

| Urinary Excretion | 133–480 μg/L | 60–80% of dose |

- Metabolism : Cephapirin is rapidly deacetylated in the liver and mammary gland, whereas ceftiofur undergoes slower conversion to active metabolites .

- Excretion : Cephapirin is primarily excreted in urine (peak: 2.69 mg on Day 1 post-infusion), posing environmental risks via manure . In contrast, ceftiofur residues persist longer in milk .

- Stability : Cephapirin sodium retains ≥90% potency after freezing and microwave thawing, outperforming cephalothin in solution stability .

Environmental Impact

Cephapirin’s high urinary excretion (up to 480 μg/L) contributes to environmental loading via manure, risking antibiotic resistance in soil microbiota .

Biological Activity

Cephapirin sodium is a first-generation cephalosporin antibiotic with broad-spectrum antimicrobial activity, primarily used for treating bacterial infections in both humans and animals. This article delves into its biological activity, efficacy, safety, and relevant case studies.

Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity, leading to cell lysis and death. This mechanism is typical of β-lactam antibiotics, making cephapirin effective against a variety of Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

Cephapirin sodium has demonstrated significant activity against various pathogens. In clinical studies, it showed comparable efficacy to cephalothin against strains of:

- Escherichia coli

- Klebsiella pneumoniae

- Proteus mirabilis

- Staphylococcus aureus

- Diplococcus pneumoniae

- Pseudomonas species

The minimum inhibitory concentrations (MICs) for these organisms were effectively achieved in serum levels during treatment .

Case Studies and Trials

- Clinical Evaluation in Humans :

- Mastitis Treatment in Cattle :

- In Vitro Studies :

Safety Profile

Cephapirin sodium is generally well-tolerated; however, some adverse effects have been reported:

- Bone Marrow Suppression : A case of leukopenia and neutropenia was observed, which resolved after discontinuation of the drug.

- Injection Site Reactions : Pain at the injection site was noted with intramuscular administration, although intravenous administration resulted in less discomfort .

Quantification and Detection Methods

Recent advancements have led to the development of sensitive methods for quantifying cephapirin in biological samples:

| Parameter | Cephapirin | Ceftiofur |

|---|---|---|

| Limit of Detection (LOD) | 0.15 ppb | 0.15 ppb |

| Limit of Quantification (LOQ) | 0.4 ppb | 0.41 ppb |

| Linearity Range | 0.4 to 1.5 ppb | 0.4 to 1.5 ppb |

| Recovery Rate | 94% | 96% |

This method is crucial for ensuring compliance with regulatory standards regarding antibiotic residues in food products .

Q & A

Q. What is the mechanism of action of Cephapirin Sodium, and how does it differ from other β-lactam antibiotics?

Cephapirin Sodium, a first-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby blocking the transpeptidation step in peptidoglycan cross-linking . Unlike penicillins (e.g., Penicillin G), cephalosporins like Cephapirin Sodium exhibit enhanced resistance to β-lactamases due to structural modifications in the β-lactam ring and adjacent side chains. This makes them effective against a broader range of Gram-positive and some Gram-negative bacteria compared to earlier β-lactams .

Q. What analytical methods are recommended for quantifying Cephapirin Sodium in biological matrices?

Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, a validated UPLC-MS/MS method achieved a limit of quantification (LOQ) of 4.02 mg/kg in bovine feces and 0.96 mg/L in urine, using matrix-matched calibration curves to mitigate interference . Microbiological assays (e.g., agar gel diffusion with Bacillus subtilis) remain viable for rapid screening but lack the precision of chromatographic methods .

Q. How should Cephapirin Sodium be stored to maintain stability in laboratory settings?

As a hygroscopic compound, Cephapirin Sodium powder should be stored at –25°C to –15°C for long-term stability (up to 3 years). Solutions prepared in solvents (e.g., saline) require storage at –85°C to –65°C to prevent hydrolysis, with a 2-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic (PK) study to assess Cephapirin Sodium excretion in animal models?

A robust PK study should:

- Select appropriate matrices : Serum, urine, and feces for comprehensive excretion profiling .

- Standardize sampling intervals : Frequent early sampling (e.g., 0–24 hours post-administration) to capture absorption and distribution phases, followed by extended intervals for elimination kinetics .

- Use validated assays : Prioritize UPLC-MS/MS for sensitivity, and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Apply pharmacokinetic modeling : Fit data to multi-compartment models using software like Phoenix WinNonlin to estimate parameters (e.g., half-life, clearance) .

Q. What experimental strategies resolve discrepancies in reported antimicrobial efficacy data for Cephapirin Sodium?

Contradictions often arise from methodological variability. To address this:

- Control assay conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) in broth microdilution assays .

- Cross-validate methods : Compare agar diffusion results with MIC values from broth assays to account for diffusion limitations in solid media .

- Report strain-specific data : Include ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility .

Q. How can researchers evaluate the stability of Cephapirin Sodium under varying pH and temperature conditions?

A systematic approach involves:

- Forced degradation studies : Expose the drug to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 24–72 hours.

- Monitor degradation products : Use high-resolution LC-MS to identify breakdown compounds (e.g., desacetylcephapirin) and quantify stability-indicating parameters (e.g., ≤10% degradation) .

- Validate with kinetic modeling : Apply Arrhenius equations to predict shelf life under storage conditions .

Key Considerations for Experimental Design

- Reproducibility : Adhere to guidelines for reporting methods (e.g., detailed protocols in Beilstein Journal of Organic Chemistry) .

- Ethical compliance : Use approved animal models (e.g., bovine intramammary infusion studies require IACUC approval) .

- Data transparency : Archive raw data and calibration curves in supplementary materials, as recommended by Reviews in Analytical Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.